3-Chloro-2-(piperidin-4-ylmethoxy)pyridine
Overview
Description
“3-Chloro-2-(piperidin-4-ylmethoxy)pyridine” is a chemical compound with the molecular formula C11H15ClN2O . It is also known as CR845 and is being developed as a novel small molecule for the treatment of various conditions including chronic pain, pruritus, and other indications.
Synthesis Analysis
The synthesis of piperidine derivatives, such as “this compound”, is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of research . Specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .
Molecular Structure Analysis
The molecular structure of “this compound” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI Code for this compound is 1S/C11H15ClN2O.2ClH/c12-10-7-14-6-3-11 (10)15-8-9-1-4-13-5-2-9;;/h3,6-7,9,13H,1-2,4-5,8H2;2*1H .
Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Scientific Research Applications
Medicinal Chemistry and Chemosensing Applications
Pyridine derivatives, including compounds like 3-Chloro-2-(piperidin-4-ylmethoxy)pyridine, are central to numerous medicinal and analytical applications due to their heterocyclic structure that offers diverse biological activities and chemical sensing capabilities. These compounds exhibit a range of biological activities such as antifungal, antibacterial, antioxidant, anticancer, and more. Their high affinity for various ions and neutral species positions them as effective chemosensors for detecting different species in environmental, agricultural, and biological samples. This broad spectrum of activities underlines the compounds' versatility in drug development and analytical chemistry (Abu-Taweel et al., 2022).
Analytical Chemistry and Environmental Sensing
The chemosensing properties of pyridine derivatives are particularly noteworthy. These compounds are utilized in developing highly selective and effective sensors for the determination of various species, including anions, cations, and neutral molecules. This ability stems from the structural features of pyridine derivatives that allow for strong interactions with the sensed molecules, thereby facilitating accurate and sensitive detection in various sample matrices (Abu-Taweel et al., 2022).
Role in Organic Synthesis and Drug Development
Pyridine derivatives serve as key intermediates and structural motifs in organic synthesis, contributing to the development of novel therapeutic agents. Their structural diversity enables the synthesis of complex molecules with specific biological activities, making them invaluable in drug discovery and development processes. The exploration of pyridine derivatives in synthesizing biologically active compounds opens avenues for discovering new drugs with improved efficacy and reduced toxicity (Altaf et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
3-chloro-2-(piperidin-4-ylmethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-10-2-1-5-14-11(10)15-8-9-3-6-13-7-4-9/h1-2,5,9,13H,3-4,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YILJYQHKGROTSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=CC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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